
1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound belonging to the pyrrol-3-one family. These compounds are known for their diverse biological activities and are found in various natural products. The structure of this compound consists of a pyrrol-3-one ring substituted with a methyl group at the 1-position and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized through several methods. One common approach involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For instance, the compound can be prepared by the cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one under mild reaction conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of palladium and copper catalysts in cross-coupling reactions is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrol-3-one derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrol-3-one derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Biology: The compound exhibits anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial activities.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: Pyrrol-3-one derivatives are used as flame retardants and in the development of new materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and proteins involved in disease pathways, leading to its therapeutic effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell cycle regulators .
Comparaison Avec Des Composés Similaires
1-Methyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one can be compared with other similar compounds, such as:
Isatin: A natural compound with anticancer and antiviral activities.
Isatisine: Known for its antiviral properties.
Fascaplysin: Exhibits anticancer activity.
Tryptanthrin: Has anti-inflammatory and anticancer properties.
Duocarmycin: A potent anticancer agent.
These compounds share similar structural features and biological activities, but this compound is unique due to its specific substitution pattern and diverse applications in various fields.
Propriétés
Numéro CAS |
118060-78-9 |
|---|---|
Formule moléculaire |
C11H11NO |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-methyl-2-phenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C11H11NO/c1-12-8-7-10(13)11(12)9-5-3-2-4-6-9/h2-8,11H,1H3 |
Clé InChI |
DVISZCQDKBWZCZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=O)C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


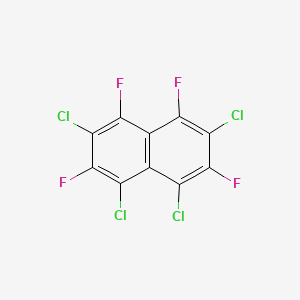
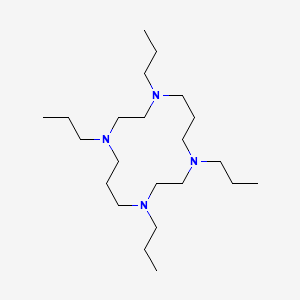
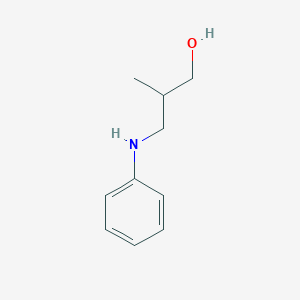

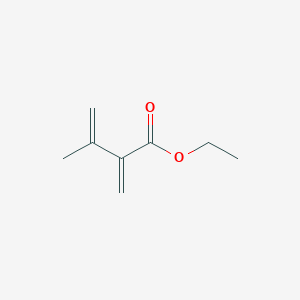
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
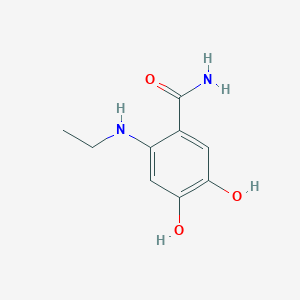
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)

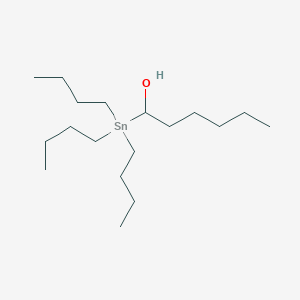
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
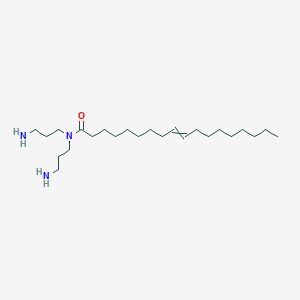
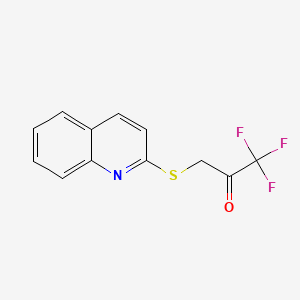
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
